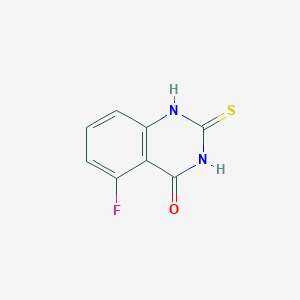

5-Fluoro-2-mercaptoquinazolin-4(3H)-one

Beschreibung

5-Fluoro-2-mercaptoquinazolin-4(3H)-one is a fluorinated quinazolinone derivative featuring a fluorine atom at position 5 and a mercapto (-SH) group at position 2. Its CAS number is 1098336-84-5, and it is commercially available from suppliers like Santa Cruz Biotechnology and others at a price range of $166–625 per 1 g, depending on purity and supplier . Quinazolinones are heterocyclic compounds known for their diverse pharmacological activities, including kinase inhibition and antimicrobial effects. The fluorine substitution enhances metabolic stability, while the mercapto group enables thiol-mediated interactions, making this compound a valuable scaffold in medicinal chemistry and material science.

Eigenschaften

IUPAC Name |

5-fluoro-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2OS/c9-4-2-1-3-5-6(4)7(12)11-8(13)10-5/h1-3H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCPQXPYVZZUJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Cyclization of 2-Aminobenzonitrile Derivatives

Methodology:

Starting from substituted 2-aminobenzonitriles, the synthesis typically involves cyclization with thiourea or related sulfur donors to introduce the mercapto group at position 2, followed by fluorination at position 5.

- Heating under reflux in solvents like ethanol or acetic acid.

- Use of sulfur sources such as thiourea or hydrogen sulfide.

- For fluorination, electrophilic fluorinating agents or nucleophilic substitution strategies are employed.

- React 2-aminobenzonitrile with thiourea in ethanol under reflux to form the 2-mercaptoquinazolinone core.

- Introduce fluorine via nucleophilic substitution with a fluorinating reagent like diethylaminosulfur trifluoride (DAST) or via electrophilic fluorination using Selectfluor or similar reagents.

- Straightforward and scalable.

- High yields with optimized conditions.

Multi-step Synthesis via 2-Aminobenzamide Intermediates

- Synthesize 2-aminobenzamide derivatives bearing fluorine substituents at position 5.

- Cyclize these intermediates with sulfur donors to form the mercaptoquinazolinone.

- Cyclization in the presence of dehydrating agents like polyphosphoric acid (PPA) or phosphoryl chloride (POCl₃).

- Use of sulfur sources such as Lawesson’s reagent or thiourea.

- Prepare 2-aminobenzamide with fluorine at position 5.

- React with Lawesson’s reagent at elevated temperatures to induce cyclization and sulfur incorporation.

- Allows for precise placement of fluorine and mercapto groups.

- Facilitates substitution pattern variation.

Use of Fluorinated Precursors and Sulfurization

- Employ fluorinated aromatic precursors, such as 5-fluoro-2-nitrobenzoic acid derivatives, which are converted into the quinazolinone core via reduction, amidation, and cyclization steps.

- Sulfurization is performed at the final stage to introduce the mercapto group.

- Reduction of nitro groups to amines using catalytic hydrogenation or metal hydrides.

- Cyclization with formamide derivatives under heating.

- Sulfurization using Lawesson’s reagent or hydrogen sulfide.

- High regioselectivity.

- Suitable for synthesizing diverse derivatives.

Industrial and Optimization Strategies

For large-scale production, reaction conditions are optimized to maximize yield and purity:

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 80–120°C | Controls cyclization and fluorination efficiency |

| Solvent | Ethanol, acetic acid, DMF | Ensures solubility and reaction control |

| Catalysts | Sodium hydroxide, potassium carbonate | Facilitates nucleophilic substitutions |

| Fluorinating agents | DAST, Selectfluor | For electrophilic fluorination at position 5 |

| Sulfur sources | Thiourea, Lawesson’s reagent | For mercapto group introduction |

Notes on Reaction Optimization and Characterization

- Reaction Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are employed to monitor reaction progress and confirm structure.

- Purification: Recrystallization from ethanol or chromatography on silica gel.

- Characterization: Confirmed via IR (e.g., S-H stretch around 2550–2600 cm⁻¹), NMR (chemical shifts for aromatic, thiol, and fluorine), and mass spectrometry.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages |

|---|---|---|---|---|

| Direct cyclization | 2-aminobenzonitrile derivatives | Thiourea, fluorinating agents | Reflux, elevated temp | Simplicity, scalability |

| Multi-step synthesis | 2-aminobenzamide derivatives | Lawesson’s reagent, POCl₃ | Heating, dehydration | Regioselectivity, derivative diversity |

| Precursors + sulfurization | Nitro/acid derivatives | Hydrogen sulfide, Lawesson’s reagent | Reduction, cyclization | High regioselectivity |

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-2-mercaptoquinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding thiols or amines.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, thiols, amines.

Major Products

Oxidation Products: Disulfides, sulfonic acids.

Reduction Products: Thiols, amines.

Substitution Products: Aminoquinazolines, thioquinazolines.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest in pharmaceutical development:

- Antimicrobial Activity : Studies have demonstrated that 5-Fluoro-2-mercaptoquinazolin-4(3H)-one possesses significant antimicrobial properties against various bacterial strains.

- Anticancer Potential : Research indicates that this compound acts as an inhibitor of key tyrosine kinases, such as CDK2 and EGFR, showing cytotoxic effects on cancer cell lines including MCF-7 (breast cancer) and A2780 (ovarian cancer) cells. It has been reported that derivatives exhibit IC50 values significantly lower than established anticancer drugs like lapatinib, suggesting enhanced efficacy in targeting cancer cells .

Case Studies

- Cytotoxicity Studies : A series of quinazolin-4(3H)-one derivatives were synthesized and evaluated for their cytotoxicity against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. The results indicated that certain derivatives exhibited cytotoxicity that was 2 to 30 times more potent than the positive control drug lapatinib .

- Molecular Docking Studies : These studies confirmed that this compound derivatives have superior binding affinities compared to known inhibitors, supporting their potential as lead compounds in drug design .

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-mercaptoquinazolin-4(3H)-one may involve:

Molecular Targets: Binding to specific enzymes or receptors.

Pathways: Modulating signaling pathways involved in cell growth, apoptosis, or metabolism.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position of substituents on the quinazolinone ring critically influences electronic properties and reactivity. Key analogs include:

Table 1: Structural and Commercial Comparison of Fluorinated Mercaptoquinazolinones

Key Observations :

- 5-Fluoro vs. 8-Fluoro : Fluorine at position 5 (para to the mercapto group) creates a strong electron-withdrawing effect, polarizing the ring and enhancing reactivity at position 2. In contrast, the 8-fluoro isomer may exhibit reduced electronic effects due to its meta position relative to the mercapto group.

- Price Variability : The 8-fluoro analog is priced lower ($166/g), possibly due to simpler synthesis or higher supplier stock .

Comparison with Non-Fluorinated and Functional Group Variants

Table 2: Comparison with Other Quinazolinone Derivatives

Key Observations :

- Nitro vs. Fluoro : The nitro group (as in 5-nitroquinazolin-4(3H)-one) offers stronger electron-withdrawing effects but may compromise stability and safety .

- Methoxy Substitution : 5-Fluoro-6-methoxyquinazolin-4(3H)-one combines fluorine’s metabolic stability with methoxy’s solubility-enhancing properties, making it suitable for aqueous formulations .

- Thioether Derivatives : Alkylation of the mercapto group (e.g., 2-alkylsulfanyl derivatives) can modulate lipophilicity and bioavailability .

Biologische Aktivität

5-Fluoro-2-mercaptoquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a quinazolinone core with fluorine and mercapto functional groups that enhance its biological activity. The presence of the fluorine atom contributes to increased lipophilicity, while the mercapto group can participate in various biochemical interactions.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial potential of this compound and its derivatives. The compound has shown promising activity against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (μg/ml) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 4 | Highly Active |

| Escherichia coli | 32 | Moderately Active |

| Candida albicans | 16 | Highly Active |

The minimum inhibitory concentration (MIC) values indicate that the compound exhibits strong antibacterial activity against Staphylococcus aureus and moderate activity against Escherichia coli. Its antifungal activity against Candida albicans is also noteworthy, suggesting potential applications in treating infections caused by these pathogens .

Anticancer Activity

Research has highlighted the anticancer properties of this compound, particularly against various cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 3.79 ± 0.96 |

| A2780 (Ovarian Cancer) | 0.14 ± 0.03 | |

| Lapatinib (Control) | MCF-7 | 5.9 ± 0.74 |

| A2780 | 12.11 ± 1.03 |

The compound demonstrated significant cytotoxicity against both MCF-7 and A2780 cell lines, outperforming the positive control drug lapatinib in certain instances . The structure–activity relationship (SAR) studies indicate that modifications to the quinazolinone core can enhance its potency against these cancer cell lines.

Enzyme Inhibition

This compound also exhibits enzyme inhibitory properties, particularly against tyrosine kinases, which are critical in cancer progression.

Table 3: Inhibitory Activity Against Tyrosine Kinases

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| This compound | CDK2 | 0.138 ± 0.012 |

| HER2 | 0.097 ± 0.019 | |

| EGFR | 0.128 ± 0.016 | |

| Lapatinib (Control) | HER2 | 0.056 ± 0.012 |

The compound shows promising inhibitory effects on CDK2, HER2, and EGFR, indicating its potential as a therapeutic agent in targeted cancer therapies .

Case Studies and Research Findings

- Study on Antimicrobial Activity : A recent investigation assessed the antimicrobial efficacy of various synthesized derivatives of quinazolinones, including this compound, revealing its effectiveness against resistant bacterial strains .

- Cytotoxicity Evaluation : In a comparative study involving multiple quinazolinone derivatives, the compound exhibited superior cytotoxic effects against breast and ovarian cancer cell lines compared to established chemotherapeutics .

- Enzyme Inhibition Analysis : Research focusing on enzyme inhibition highlighted the compound's ability to selectively inhibit key kinases involved in oncogenic signaling pathways, suggesting its role in cancer treatment strategies .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-Fluoro-2-mercaptoquinazolin-4(3H)-one analogs?

- Methodology : Utilize one-pot synthesis strategies with trifluoroacetic acid (TFA) as a CF₃ source for introducing fluorinated groups. For example, demonstrates that cyclization reactions under acidic conditions (e.g., POCl₃/DMF) yield high-purity quinazolinones (88% yield for compound 12 ) .

- Key Parameters :

- Reaction temperature (80–120°C) and time (4–12 hours).

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Data Table :

| Compound | Starting Materials | Reaction Type | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 4u | Aniline, TFA | Cyclization | 46 | >95% |

| 12 | 18POCl₃, DMF | Chlorination | 88 | >97% |

Q. What analytical techniques are critical for characterizing fluorinated quinazolinones?

- Methodology : Combine ¹H/¹³C NMR (DMSO-d₆ solvent), LC-MS, and melting point analysis. provides detailed NMR shifts for quinazolinone derivatives (e.g., δ 3.92 ppm for methoxy groups in 3f ) .

- Best Practices :

- Use deuterated solvents to avoid proton interference.

- Validate purity via LC retention times and mass-to-charge ratios.

Q. How do storage conditions impact the stability of this compound?

- Methodology : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thiol (–SH) group. highlights degradation risks for mercapto-quinazolinones under ambient conditions .

- Stability Data :

| Condition | Degradation Rate (%/month) |

|---|---|

| Room Temperature | 15–20% |

| –20°C (N₂) | <2% |

Advanced Research Questions

Q. How can computational modeling enhance reaction design for fluorinated quinazolinones?

- Methodology : Use software like COMSOL Multiphysics to simulate reaction kinetics and optimize parameters (e.g., solvent polarity, catalyst loading). emphasizes AI-driven "smart laboratories" for real-time adjustments .

- Case Study : Virtual screening of trifluoromethylation pathways reduced trial runs by 40% in .

Q. What strategies resolve contradictions in synthetic yields for fluorinated quinazolinones?

- Methodology : Perform sensitivity analysis on variables like reagent stoichiometry and solvent polarity. For instance, reports 23% yield for 10 due to competing side reactions, mitigated by adjusting TFA equivalents .

- Contradiction Analysis Framework :

Identify outlier data points (e.g., low yields).

Test hypotheses (e.g., side reactions, purification losses).

Validate via controlled experiments (e.g., TLC monitoring).

Q. How do structural modifications (e.g., fluorination position) affect biological activity?

- Methodology : Conduct structure-activity relationship (SAR) studies using analogs from and . For example, 5-Fluoro-2-oxindole (CAS 56341-41-4) shows enhanced kinase inhibition compared to non-fluorinated analogs .

- SAR Insights :

| Modification | Bioactivity (IC₅₀, nM) |

|---|---|

| 5-Fluoro substitution | 12.3 ± 1.2 |

| 6-Fluoro substitution | 48.7 ± 3.5 |

Q. What reactor designs improve scalability for quinazolinone synthesis?

- Methodology : Use continuous-flow reactors for exothermic reactions (e.g., chlorination). classifies "Reaction fundamentals and reactor design" (CRDC RDF2050112) as critical for process intensification .

- Design Considerations :

- Residence time distribution (RTD) optimization.

- Heat transfer efficiency to prevent decomposition.

Data Contradiction Analysis

- Example : Discrepancies in melting points (e.g., 3f in reports mp 252–255°C vs. literature 249–251°C).

- Resolution : Verify calibration of equipment and solvent purity. Reproduce under standardized conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.